molecular formula C16H12N2O5 B5571569 (2E)-3-({4'-nitro-[1,1'-biphenyl]-4-yl}carbamoyl)prop-2-enoic acid

(2E)-3-({4'-nitro-[1,1'-biphenyl]-4-yl}carbamoyl)prop-2-enoic acid

Cat. No.: B5571569
M. Wt: 312.28 g/mol
InChI Key: URZIPQUZRRJBQQ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-({4'-nitro-[1,1'-biphenyl]-4-yl}carbamoyl)prop-2-enoic acid is a synthetically derived small molecule characterized by a biphenyl core structure, a carbamoyl linker, and an (E)-configured propenoic acid tail. Its molecular framework, featuring a nitro-aromatic system and a conjugated side chain, makes it a versatile chemical building block and a promising scaffold in medicinal chemistry and antimicrobial research . The nitro-aromatic group is a key pharmacophore in several classes of established antimicrobial agents, such as nitazoxanide and nitrofurantoin, which are known to be effective against both planktonic bacteria and biofilms . The presence of the carboxylic acid functional group enhances the molecule's potential for further chemical modification, allowing researchers to develop prodrugs or create salts to optimize physicochemical properties like solubility and bioavailability. This compound is intended for research applications only, including use as a standard in analytical studies, as a key intermediate in the synthesis of more complex drug candidates, and for the investigation of new antimicrobial and anti-biofilm agents . Researchers can leverage this high-purity compound to explore structure-activity relationships (SAR) and develop novel therapeutic entities targeting resistant pathogens. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

(E)-4-[4-(4-nitrophenyl)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c19-15(9-10-16(20)21)17-13-5-1-11(2-6-13)12-3-7-14(8-4-12)18(22)23/h1-10H,(H,17,19)(H,20,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZIPQUZRRJBQQ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)prop-2-enoic acid typically involves a multi-step process One common method starts with the nitration of biphenyl to introduce the nitro group This is followed by the formation of the carbamoyl group through a reaction with an appropriate amine

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst and an appropriate electrophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the biphenyl moiety.

Scientific Research Applications

(2E)-3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)prop-2-enoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The biphenyl moiety can intercalate with DNA, affecting transcription and replication processes. The carbamoyl group can form covalent bonds with proteins, altering their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

The target compound’s biphenyl nitro group differentiates it from simpler phenyl analogs. Key structural analogs and their properties are compared below:

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name Substituents Configuration Key Properties References
(Target) (2E)-3-({4'-Nitro-[1,1'-biphenyl]-4-yl}carbamoyl)prop-2-enoic acid 4'-nitro-[1,1'-biphenyl]-4-yl E Enhanced π-conjugation; strong electron-withdrawing nitro group improves acidity of carboxylic acid. Potential for antitumor activity inferred from biphenyl analogs.
(E)-3-(4-Nitrophenylcarbamoyl)prop-2-enoic acid 4-nitrophenyl E Lacks biphenyl extension; used in vanadium complex synthesis. Demonstrates planar geometry and moderate solubility.
(2Z)-4-[(2-Hydroxyphenyl)carbamoyl]prop-2-enoic acid 2-hydroxyphenyl Z Non-planar due to Z-configuration; forms intramolecular hydrogen bonds. Lower solubility compared to E-isomers.
(2E)-3-[(4-Ethylphenyl)carbamoyl]prop-2-enoic acid 4-ethylphenyl E Electron-donating ethyl group reduces acidity (pKa ~4.5 vs. ~3.8 for nitro analogs). Improved lipophilicity may enhance membrane permeability.
(2E)-3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid 3-hydroxy-4-methoxyphenyl E Polar substituents increase water solubility; hydroxy group enables metal chelation. Studied for enzyme inhibition.

Geometric Isomerism (E vs. Z)

  • E-Configuration (Target Compound) : The trans arrangement minimizes steric hindrance, favoring planar conformations that enhance crystallinity and π-π stacking with aromatic residues in proteins .
  • Z-Configuration () : The cis geometry introduces steric clashes, reducing planarity and destabilizing crystal packing. This isomer shows weaker intermolecular hydrogen bonding, impacting bioavailability .

Biological Activity

(2E)-3-({4'-nitro-[1,1'-biphenyl]-4-yl}carbamoyl)prop-2-enoic acid is a compound with a unique structural configuration that includes a prop-2-enoic acid backbone and a 4'-nitro-[1,1'-biphenyl]-4-yl carbamoyl group. This structure suggests potential for significant biological activity, particularly in medicinal chemistry. The presence of both nitro and carbamoyl functional groups indicates that the compound may engage in various interactions that could lead to therapeutic applications.

The molecular formula of the compound is C16H12N2O5C_{16}H_{12}N_{2}O_{5}, with a molecular weight of 312.28 g/mol. The compound is characterized by its aromatic properties and the ability to participate in chemical reactions typical of similar organic compounds.

Structural Features

FeatureDescription
Molecular FormulaC16H12N2O5C_{16}H_{12}N_{2}O_{5}
Molecular Weight312.28 g/mol
Functional GroupsNitro, Carbamoyl
BackboneProp-2-enoic acid

Anticancer Potential

Preliminary studies indicate that compounds with similar structural motifs exhibit significant biological activities, particularly in anticancer research. The unique combination of nitro and carbamoyl groups may enhance the compound's efficacy against various cancer cell lines. For instance, compounds containing similar functionalities have shown promising results in inhibiting cancer cell proliferation.

Case Study: Inhibition of EGFR

A relevant study on compounds with similar structures highlighted their ability to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers such as breast and ovarian cancer. The study demonstrated that certain derivatives exhibited IC50 values in the low nanomolar range, indicating potent inhibitory activity against EGFR autophosphorylation in cellular assays .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been found to possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making them candidates for further exploration in antibacterial drug development .

Quantitative Structure–Activity Relationship (QSAR)

The biological activity can be predicted using QSAR models, which analyze the relationship between chemical structure and biological activity. By comparing This compound with known active compounds, researchers can estimate its potential effectiveness in various biological contexts.

Comparative Analysis with Related Compounds

To better understand its potential, it is useful to compare This compound with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Nitrobiphenyl Nitro group on biphenylAntimicrobial
3-(4-Nitrophenyl)propanoic acid Propanoic acid with nitrophenylAnticancer
4-Aminobiphenyl Amino group on biphenylCarcinogenic potential

The presence of both nitro and carbamoyl functionalities in This compound differentiates it from other similar compounds, potentially enhancing its biological activity compared to simpler derivatives lacking these features.

Q & A

Basic: What synthetic strategies are effective for introducing the nitro group at the 4'-position of the biphenyl moiety?

Methodological Answer:
The nitro group at the 4'-position can be introduced via electrophilic aromatic nitration. A mixed acid system (HNO₃/H₂SO₄) under controlled temperature (0–5°C) is typically employed to minimize over-nitration. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures isolation of the desired regioisomer. Comparative analysis with halogenation or sulfonation methods (e.g., as seen in biphenyl acetic acid derivatives ) highlights the importance of steric and electronic effects in directing substituent placement.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm the E-configuration of the propenoic acid moiety (via coupling constants, e.g., J = 15–16 Hz for trans-alkenes) and nitro/carbamoyl group integration .
  • IR Spectroscopy : To identify carbonyl stretches (carbamoyl: ~1680–1720 cm⁻¹; nitro: ~1520 cm⁻¹ and ~1350 cm⁻¹).
  • X-ray Crystallography : For absolute stereochemical confirmation and bond-length validation using SHELXL refinement .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

Advanced: How can researchers resolve contradictions between computational modeling and experimental geometry data?

Methodological Answer:
Discrepancies often arise from solvent effects, crystal packing forces, or inadequate DFT parameters. Validate computational models by:

Comparing experimental X-ray bond lengths/angles (from SHELX-refined structures ) with gas-phase DFT calculations.

Incorporating implicit solvation models (e.g., PCM) to mimic the crystalline environment.

Testing multiple functionals (B3LYP vs. M06-2X) to assess conformational sensitivity .

Advanced: How to design experiments to determine the stereochemistry of the propenoic acid moiety?

Methodological Answer:

  • X-ray Crystallography : The gold standard for stereochemical confirmation, leveraging SHELXL for refinement .
  • NMR Coupling Constants : Compare experimental J values (e.g., ~15–16 Hz for E-configuration) with literature data for analogous compounds (e.g., (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid ).
  • Circular Dichroism (CD) : If chiral centers are present, use CD to correlate Cotton effects with configuration.

Basic: What are common intermediates in the synthesis of this compound?

Methodological Answer:
Key intermediates include:

4'-Nitro-[1,1'-biphenyl]-4-amine : Synthesized via Suzuki coupling of 4-nitrophenylboronic acid with 4-bromoaniline, followed by catalytic hydrogenation.

Carbamoyl chloride intermediate : Generated by reacting the amine with phosgene or triphosgene under anhydrous conditions.

Propenoic acid coupling : Achieved via Steglich esterification (EDCl/DMAP) or enzymatic methods (e.g., protease-mediated coupling as in biphenyl derivatives ).

Advanced: What methodologies optimize carbamoyl linkage formation while minimizing side reactions?

Methodological Answer:

  • Coupling Agents : Use EDCl/HOBt or DCC/DMAP to activate the carboxylic acid, reducing racemization.
  • Solvent Choice : Anhydrous DMF or dichloromethane minimizes hydrolysis.
  • Temperature Control : Maintain 0–4°C during activation to prevent side reactions.
  • Monitoring : Track reaction progress via TLC or LC-MS. Compare with chemo-enzymatic approaches (e.g., protease-catalyzed carbamoylation ).

Basic: How does the nitro group influence reactivity compared to other substituents?

Methodological Answer:
The nitro group’s strong electron-withdrawing nature:

  • Reduces Nucleophilicity : Limits electrophilic substitution at the biphenyl ring.
  • Enhances Carbamoyl Stability : Resonance stabilization of the amide bond reduces hydrolysis.
  • Affects Solubility : Polar nitro groups improve solubility in DMSO or DMF, unlike halogenated analogs (e.g., chloro-biphenyl derivatives ).

Advanced: What strategies resolve overlapping signals in the ¹H NMR spectrum?

Methodological Answer:

  • 2D NMR Techniques : Use COSY to identify coupled protons and HSQC to correlate ¹H/¹³C signals.
  • Variable Temperature NMR : Elevate temperature (e.g., 50°C) to reduce signal broadening caused by slow rotation (e.g., around the carbamoyl group).
  • Deuterated Solvents : Switch from CDCl₃ to DMSO-d₆ to shift residual proton signals.
  • Comparative Analysis : Reference spectra of structurally related compounds (e.g., (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.